2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline
Description
Properties
IUPAC Name |
quinoxalin-2-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c22-15(13-9-16-11-3-1-2-4-12(11)18-13)21-7-5-20(6-8-21)14-10-17-23-19-14/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVUOGUJORJUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design
This two-step approach involves synthesizing 4-(1,2,5-thiadiazol-3-yl)piperazine separately, followed by coupling with 2-chlorocarbonylquinoxaline.
Step 1: Synthesis of 4-(1,2,5-Thiadiazol-3-yl)piperazine
A xanthphos-catalyzed amination protocol is employed, adapting methods from analogous piperazine-thiadiazole systems. Bromothiadiazole derivatives react with piperazine in the presence of Pd(dba) and cesium carbonate at 80–100°C, achieving yields of 68–72%.
Step 2: Carbamoylation with Quinoxaline
The piperazine-thiadiazole intermediate is reacted with 2-chlorocarbonylquinoxaline in dichloromethane (DCM) under nitrogen. Triethylamine (2.5 eq) is added to scavenge HCl, with reactions typically completing within 6–8 hours at 25°C.
Key Data:
Limitations
-
Low overall yield due to intermediate isolation losses.
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Sensitivity of 2-chlorocarbonylquinoxaline to moisture necessitates rigorous drying.
Method 2: One-Pot Oxidative Carbonylation and Cyclocondensation
Iodine-Catalyzed Carbonylation
Adapting protocols for quinoxaline synthesis, α-methylene ketones undergo iodine-catalyzed oxidative carbonylation using tert-butyl hydroperoxide (TBHP) as an oxidant. This generates 1,2-diketones in situ, which subsequently react with o-phenylenediamine derivatives.
Reaction Conditions:
Example:
Advantages
Method 3: Green Synthesis via Thiadiazole Formation
Thiohydrazide-Aldehyde Cyclization
A catalyst-free method from thiadiazole chemistry is modified:
-
Thiohydrazide Formation : Reacting 4-sulfamoylphenylthiohydrazide with aldehydes in ethanol under reflux.
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Cyclization : Spontaneous elimination of water forms the thiadiazole ring.
Adaptation for Target Compound:
-
Use 2-quinoxalinecarbaldehyde to generate the quinoxaline-thiadiazole hybrid.
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Piperazine is introduced via nucleophilic substitution on a bromothiadiazole intermediate.
Yield Optimization:
Method 4: Triiodoisocyanuric Acid (TICA)-Mediated One-Pot Synthesis
Reaction Mechanism
Inspired by styrene-to-quinoxaline conversions, TICA acts as a dual brominating and oxidizing agent:
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Bromination : TICA brominates α-methylene groups.
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Oxidation : Converts benzylic bromides to ketones.
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Condensation : o-Phenylenediamine derivatives cyclize with ketones to form quinoxalines.
Protocol Adjustments:
-
Replace styrenes with quinoxaline precursors.
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Substitute o-phenylenediamine with 4-(1,2,5-thiadiazol-3-yl)piperazine.
Conditions:
Yield Range: 55–79% for analogous systems.
Comparative Analysis of Methods
| Method | Key Reagents | Temperature Range | Yield | Scalability |
|---|---|---|---|---|
| 1 | Pd(dba), CsCO | 25–100°C | 55–60% | Moderate |
| 2 | I, TBHP | 100°C | 65–70% | High |
| 3 | Ethanol (solvent) | 78°C | 60–65% | High |
| 4 | TICA | 80°C | 55–79% | Moderate |
Trade-offs:
-
Method 1 offers high purity but suffers from multi-step isolation.
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Method 4 achieves one-pot efficiency but requires precise stoichiometry.
Challenges and Optimization Strategies
Side Reactions
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it relevant in medicinal chemistry:
- Antimicrobial Activity : Demonstrates broad-spectrum activity against various pathogens, including bacteria and fungi.
- Anticancer Activity : Shows cytotoxic effects on cancer cell lines, potentially inducing apoptosis.
- Anti-inflammatory Effects : Inhibits inflammatory pathways, suggesting therapeutic potential in treating inflammatory diseases.
Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro studies on various cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. The effectiveness was notably higher in breast cancer cells compared to other types, indicating its selective anticancer properties.
Mechanism of Action
The mechanism of action of 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions, potentially inhibiting metalloenzymes. The piperazine ring can interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology. The quinoxaline core can intercalate with DNA, indicating possible anticancer activity.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Key Findings and Implications
- Structural Flexibility : Piperazine spacers improve solubility, while thiadiazole modulates logP, balancing membrane penetration and metabolic stability .
- Unmet Potential: Compared to simpler quinoxalines (e.g., Compound 4), the target compound’s hybrid structure offers untested dual mechanisms, warranting further in vivo studies.
Biological Activity
2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a thiadiazole ring, a piperazine moiety, and a quinoxaline backbone. The molecular formula is , with a molecular weight of approximately 298.34 g/mol. Its structure can be represented as follows:
The primary mechanism of action for this compound involves modulation of neurotransmitter systems. Specifically, it has been identified as a serotonin receptor modulator , particularly acting on the 5-HT1A receptors . This interaction is crucial for influencing various physiological responses such as mood regulation and anxiety relief.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Proliferation Inhibition : Research indicates that derivatives of thiadiazole compounds exhibit significant inhibitory effects on cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against breast cancer MCF-7 cells and acute promyelocytic leukemia HL-60 cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |
| Similar Thiadiazole Derivative | HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA |
Antiviral Activity
The compound also shows promise in antiviral applications. It is hypothesized to act similarly to non-nucleoside reverse transcriptase inhibitors (NNRTIs), targeting the reverse transcriptase enzyme crucial for HIV replication . This suggests potential use in developing treatments for viral infections.
Case Studies
A notable study focused on the synthesis and evaluation of various thiadiazole derivatives demonstrated their effectiveness against multiple cancer types and viral infections. The findings indicate that the introduction of piperazine and thiadiazole moieties enhances biological activity through synergistic effects on cellular pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves sequential functionalization of the quinoxaline core. For example, quinoxaline derivatives are synthesized via condensation of o-phenylenediamine with diketones (e.g., benzil) under reflux in ethanol . The piperazine-thiadiazole moiety is introduced via nucleophilic substitution or coupling reactions. For instance, chloroacetyl intermediates (common in piperazine derivatives) react with thiadiazole-containing nucleophiles in the presence of bases like triethylamine . Yield optimization requires precise control of stoichiometry, temperature (e.g., 60–80°C for cyclization), and solvent polarity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?
- Methodology :
- FT-IR : Bands at ~1660–1680 cm⁻¹ confirm the carbonyl group (C=O) bridging quinoxaline and piperazine. Thiadiazole C=N stretching appears at ~1625 cm⁻¹ .
- ¹H/¹³C-NMR : Piperazine protons resonate as broad singlets (~δ 3.5–4.5 ppm), while quinoxaline aromatic protons appear as multiplets (~δ 7.5–8.5 ppm). Carbonyl carbons are observed at ~165–175 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the compound’s molecular weight (~380–400 g/mol), with fragmentation patterns confirming the thiadiazole-piperazine-quinoxaline backbone .
Q. What biological activities are associated with the structural motifs in this compound?
- Methodology :
- Quinoxaline : Known for antimicrobial and anticancer activities via DNA intercalation or kinase inhibition .
- 1,2,5-Thiadiazole : Exhibits antiviral and antifungal properties, likely due to sulfur’s electron-withdrawing effects enhancing target binding .
- Piperazine : Improves pharmacokinetic properties (e.g., solubility, bioavailability) and modulates receptor interactions (e.g., serotonin/dopamine receptors) .
- In vitro assays (e.g., MIC tests for antimicrobial activity) are recommended to validate these hypotheses .
Advanced Research Questions
Q. How can computational chemistry optimize the cyclization step in synthesizing the thiadiazole-piperazine-quinoxaline scaffold?
- Methodology :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. For example, ICReDD’s approach combines computational modeling with experimental validation to identify energy-efficient pathways .
- Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics. Polar aprotic solvents (e.g., DMF) may stabilize charge-separated intermediates .
- Machine Learning : Training models on existing reaction data (e.g., yield vs. temperature/solvent) can predict optimal conditions .
Q. How can researchers resolve low solubility issues during pharmacological assays for this compound?
- Methodology :
- Salt Formation : Derivatives with hydrochloride or phosphate salts improve aqueous solubility (e.g., >48.7 µg/mL at pH 7.4 for similar piperazine compounds) .
- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility .
- Nanoparticle Formulation : Encapsulation in PEGylated liposomes enhances bioavailability while reducing cytotoxicity .
Q. What contradictions exist in reported biological activities of similar compounds, and how can they be addressed experimentally?
- Case Study : Some thiadiazole-quinoxaline hybrids show potent antibacterial activity (MIC <1 µg/mL) in Gram-positive strains but inconsistent results in Gram-negative strains due to outer membrane permeability barriers .
- Resolution :
- Efflux Pump Inhibition : Combine the compound with efflux inhibitors (e.g., PAβN) to assess intrinsic activity .
- Membrane Permeability Assays : Use fluorescent probes (e.g., NPN) to quantify compound penetration into bacterial membranes .
Q. What strategies improve regioselectivity during the introduction of the thiadiazole moiety onto the piperazine ring?
- Methodology :
- Protecting Groups : Temporarily block reactive sites on piperazine using Boc or Fmoc groups to direct substitution to the desired nitrogen .
- Catalysis : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) ensures precise C–N bond formation between thiadiazole and piperazine .
- Kinetic Control : Lower temperatures (0–5°C) favor monofunctionalization over bis-adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
